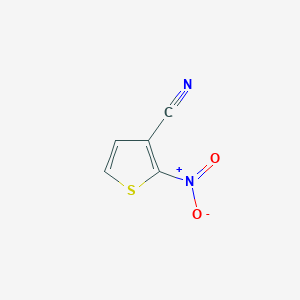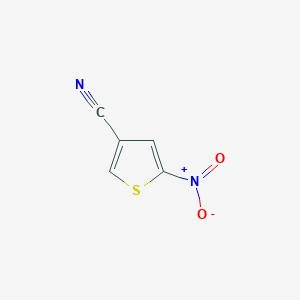![molecular formula C6H7BN2OS B186583 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine CAS No. 58157-75-8](/img/structure/B186583.png)
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine (HMTD) is a heterocyclic compound that has gained significant attention due to its potential applications in scientific research. This molecule belongs to the class of thieno[3,2-d]diazaborinines, which have been studied extensively for their unique properties and potential uses in various fields.
Mechanism Of Action
The mechanism of action of 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins. Studies have shown that 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. Additionally, 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine has been found to inhibit the activity of certain transcription factors, which are proteins that regulate gene expression.
Biochemical And Physiological Effects
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine has been found to have various biochemical and physiological effects. Studies have shown that 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine has been found to have anti-inflammatory properties and can inhibit the production of certain cytokines, which are proteins that play a role in the immune response.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine in lab experiments is its high purity and stability. Additionally, 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine. One area of research is the development of 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine-based fluorescent probes for biological imaging. Additionally, 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine may have potential applications in the development of new anti-cancer drugs. Further studies are needed to fully understand the mechanism of action of 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine and its potential uses in various fields of scientific research.
Synthesis Methods
The synthesis of 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine involves the reaction of 4-methyl-2H-thieno[3,2-d]diazaborinine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds under mild conditions and yields 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine as a white crystalline solid with a melting point of 185-186 °C.
Scientific Research Applications
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as well as its ability to inhibit the growth of bacteria and fungi. Additionally, 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine has been investigated for its potential use as a fluorescent probe in biological imaging.
properties
CAS RN |
58157-75-8 |
|---|---|
Product Name |
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine |
Molecular Formula |
C6H7BN2OS |
Molecular Weight |
166.01 g/mol |
IUPAC Name |
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine |
InChI |
InChI=1S/C6H7BN2OS/c1-4-6-5(2-3-11-6)7(10)9-8-4/h2-3,9-10H,1H3 |
InChI Key |
LVZUMSAOORDPBX-UHFFFAOYSA-N |
SMILES |
B1(C2=C(C(=NN1)C)SC=C2)O |
Canonical SMILES |
B1(C2=C(C(=NN1)C)SC=C2)O |
Other CAS RN |
58157-75-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



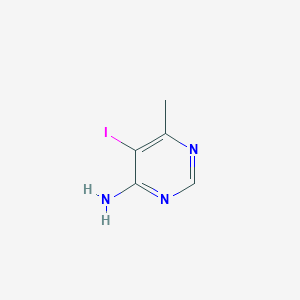
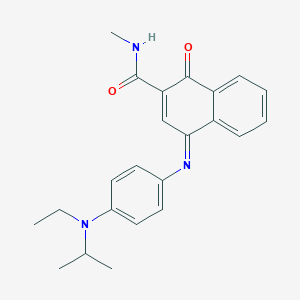
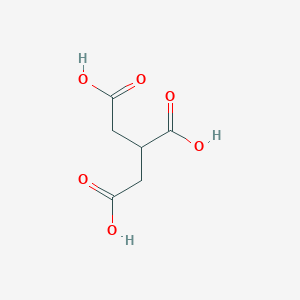
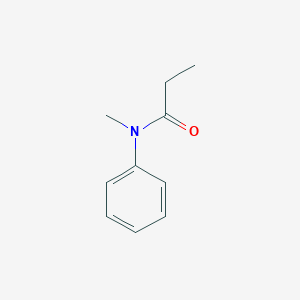
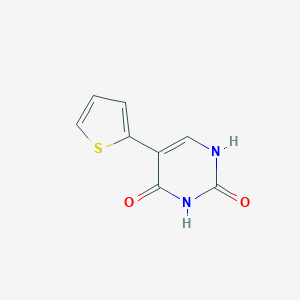

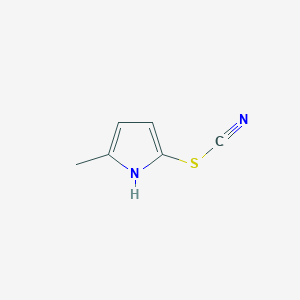
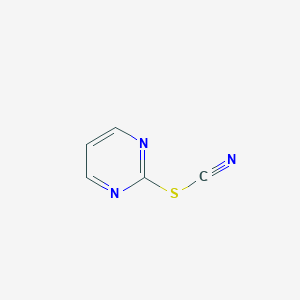


![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)
